(1R)-1-cyclohexylethan-1-ol

Asymmetric catalysis Chiral ligands Oxazaborolidines

(1R)-1-Cyclohexylethan-1-ol (CAS 3113-99-3), also referred to as (R)-1-cyclohexylethanol or (R)-alpha-methylcyclohexanemethanol, is a chiral secondary alcohol featuring a stereogenic center bearing a cyclohexyl group, a methyl group, a hydroxyl group, and a hydrogen atom. This compound exists as an optically active enantiomer with a specific rotation of approximately -3.605° (c=1 g/100mL CHCl₃) , distinguishing it from its (S)-enantiomer (CAS 3113-98-2), which exhibits a specific rotation of -25 to -35°.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 3113-99-3
Cat. No. B1279291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-cyclohexylethan-1-ol
CAS3113-99-3
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)O
InChIInChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1
InChIKeyJMSUNAQVHOHLMX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-Cyclohexylethan-1-ol (CAS 3113-99-3): Chiral Cyclohexyl Secondary Alcohol Baseline for Asymmetric Synthesis and Resolution


(1R)-1-Cyclohexylethan-1-ol (CAS 3113-99-3), also referred to as (R)-1-cyclohexylethanol or (R)-alpha-methylcyclohexanemethanol, is a chiral secondary alcohol featuring a stereogenic center bearing a cyclohexyl group, a methyl group, a hydroxyl group, and a hydrogen atom . This compound exists as an optically active enantiomer with a specific rotation of approximately -3.605° (c=1 g/100mL CHCl₃) , distinguishing it from its (S)-enantiomer (CAS 3113-98-2), which exhibits a specific rotation of -25 to -35° . As a C8H16O alcohol with a molecular weight of 128.21 g/mol, it serves as a chiral building block in asymmetric synthesis, a model substrate for enantioselective biotransformation studies, and a precursor for cyclohexyl-containing chiral ligands and auxiliaries [1].

(1R)-1-Cyclohexylethan-1-ol Substitution Risk: Why Racemic, Enantiomeric, or Aromatic Analogs Cannot Be Interchanged


Substituting (1R)-1-cyclohexylethan-1-ol with its racemic mixture (CAS 1193-81-3), the (S)-enantiomer (CAS 3113-98-2), or aromatic analogs such as (R)-1-phenylethanol introduces quantifiable divergence in stereochemical outcome, reaction selectivity, and physicochemical behavior. The sterically demanding cyclohexyl ring provides distinct steric and electronic environments compared to planar aromatic counterparts, with direct catalytic studies showing that cyclohexyl-derived ligands yield enantiomeric excess values up to 94.7% versus 58.2% for phenyl-derived ligands—a 36.5% absolute difference in stereoselectivity [1]. In lipase-mediated kinetic resolutions, the enzyme's stereosensing mechanism operates differently on cyclohexyl versus phenyl substrates due to lipase-induced strain at the transition state [2]. Furthermore, self-assembly and hydrogen-bonding behavior diverge substantially: the phenyl ring engages in competing O–H···π interactions that reduce O–H···O hydrogen-bonded cluster size, whereas the cyclohexyl analog maintains more extensive O–H···O networks [3]. Generic substitution without stereochemical and structural verification therefore carries material risk of synthetic failure or altered material properties.

(1R)-1-Cyclohexylethan-1-ol: Quantitative Differentiation Evidence Versus Comparators in Catalysis, Resolution, and Material Science


Cyclohexyl vs. Phenyl Backbone in Chiral Amino Alcohol Catalysts: 36.5% ee Difference in Asymmetric Borane Reduction

In asymmetric borane reduction of prochiral ketones, catalysts derived from cyclohexyl-containing amino alcohols (synthesized via hydrogenation of phenyl rings on 2-amino-2-phenylethanol and 2-amino-1,2-diphenylethanol) consistently outperform their phenyl counterparts. The cyclohexyl analogs achieve enantiomeric excess up to 94.7%, with a maximum difference of 36.5% ee compared to the corresponding phenyl-derived ligands [1]. In conjugate addition of diethylzinc to enones, the N,N-dimethyl-2-amino-1,2-dicyclohexylethanol-derived catalyst yields up to 86.7% ee, with the biggest difference versus the phenyl analog reaching 48.8% ee [1]. This enhancement is attributed to the greater steric demand of the cyclohexyl ring, which provides more effective chiral induction.

Asymmetric catalysis Chiral ligands Oxazaborolidines

Chemoenzymatic Dynamic Kinetic Resolution: 98% ee and Quantitative Conversion for (R)-1-Cyclohexylethanol

In chemoenzymatic dynamic kinetic resolution (DKR) employing a ruthenium racemization catalyst combined with a lipase, racemic 1-cyclohexylethanol is converted to (R)-1-cyclohexylethyl acetate with quantitative conversion and 98% enantiomeric excess [1]. Continuous-flow bioreactor studies using immobilized lipase (CaLB) achieve enantiomer selectivity E > 100 for kinetic resolution of racemic 1-cyclohexylethanol [2]. In supercritical CO₂ with immobilized Pseudomonas sp. lipase, racemic 1-cyclohexylethanol is resolved via enantioselective acetylation to yield >80% ee [3]. Hyperthermotolerant lipase Lip.nr-68 produces 1-cyclohexylethanol with 68-98% ee and approximately 94% yield at 65°C [4].

Dynamic kinetic resolution Lipase catalysis Ruthenium racemization

Catalytic Hydrogenation Selectivity: 1-Cyclohexylethanol as Primary Product on Ru or Pt vs. Ethylbenzene on Pd or Ni

During hydrogenolysis of α-methylbenzyl alcohol over bifunctional catalysts, product distribution is strongly catalyst-dependent. On palladium or nickel catalysts, ethylbenzene (EB) formation predominates. In contrast, on ruthenium or platinum catalysts, 1-cyclohexylethanol (CHE) prevails as the major product [1]. By carefully designing the catalyst and selecting reaction conditions, very high yield of 1-cyclohexylethanol can be obtained with minimal side products [1]. This catalytic divergence provides a controllable synthetic entry to 1-cyclohexylethanol from aromatic precursors.

Hydrogenolysis Bifunctional catalysts α-Methylbenzyl alcohol

Chiral Discrimination: (1R)- vs. (1S)-1-Cyclohexylethanol Physical Property Differentiation

The two enantiomers of 1-cyclohexylethanol exhibit distinct physical properties that enable their separation and dictate their utility. (1R)-1-cyclohexylethan-1-ol (CAS 3113-99-3) displays a specific optical rotation of approximately -3.605° (c=1 g/100mL CHCl₃) . The (1S)-enantiomer (CAS 3113-98-2) shows a specific rotation of -25 to -35° under comparable conditions . This ~20° difference in specific rotation magnitude (despite both being levorotatory under these conditions) reflects differential solvent-solute interactions and underpins their behavior in chiral recognition and diastereomeric salt formation. The (S)-enantiomer is specifically noted for its utility as a chiral resolving agent via diastereomeric salt formation with racemic acids, exploiting melting point and solubility differences between diastereomers .

Chiral resolution Diastereomeric salt formation Enantiomer separation

Cyclohexyl vs. Phenyl Self-Assembly: Distinct Hydrogen-Bonding Patterns in Liquid Phase

A comparative study of five alcohols (3-methyl-2-butanol, 1-cyclopropylethanol, 1-cyclopentylethanol, 1-cyclohexylethanol, and 1-phenylethanol) investigated steric hindrance and aromaticity effects on self-assembling phenomena [1]. Combined calorimetric, dielectric, infrared, and diffraction analyses revealed that the phenyl ring exerts a much stronger effect on molecular self-organization via O–H···O hydrogen bonding than cyclohexyl or other alkyl groups. Specifically, the phenyl ring acts as an additional proton-acceptor, enabling competing intermolecular O–H···π interactions that significantly reduce the size and concentration of O–H···O hydrogen-bonded clusters compared to 1-cyclohexylethanol, which lacks this aromatic π-system [1]. The consequence is different molecular packing on both short- and medium-range scales.

Self-assembly Hydrogen bonding Supramolecular chemistry

Liquid Organic Hydrogen Carrier (LOHC): 1-Cyclohexylethanol/Acetophenone as Bifunctional Biobased System

The 1-cyclohexylethanol/acetophenone couple has been proposed and evaluated as a novel biobased bifunctional liquid organic hydrogen carrier (LOHC) [1]. DFT modeling demonstrates promising hydrogen storage capacity for this alcohol-ketone pair, and commercial catalysts have been identified capable of carrying out both hydrogenation (acetophenone → 1-cyclohexylethanol) and dehydrogenation (1-cyclohexylethanol → acetophenone) [1]. This positions 1-cyclohexylethanol within the emerging field of renewable hydrogen storage, where its cyclohexyl ring provides the necessary hydrogen capacity while the secondary alcohol functionality enables reversible redox cycling.

Hydrogen storage LOHC Bifunctional carriers

(1R)-1-Cyclohexylethan-1-ol: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Asymmetric Synthesis with Cyclohexyl-Derived Chiral Catalysts

Procure (1R)-1-cyclohexylethan-1-ol as a precursor for synthesizing cyclohexyl-containing chiral amino alcohol ligands. Evidence demonstrates that catalysts derived from cyclohexyl analogs achieve up to 94.7% ee in asymmetric borane reduction, outperforming phenyl-derived catalysts by up to 36.5% absolute ee [1]. This quantifiable stereoselectivity advantage justifies selection over aromatic amino alcohol precursors when high enantiopurity is required. The (1R)-enantiomer specifically provides the correct absolute configuration for constructing oxazaborolidine catalysts with defined stereochemistry [1].

Model Substrate for Enantioselective Biotransformation Method Development

Use racemic 1-cyclohexylethanol or the enantiopure (1R)-form as a benchmark substrate for developing and validating enzymatic or chemoenzymatic resolution methods. Lipase-catalyzed kinetic resolution achieves enantiomer selectivity E > 100 in continuous-flow reactors [2], and dynamic kinetic resolution with ruthenium/lipase systems yields 98% ee with quantitative conversion [3]. The non-aromatic cyclohexyl scaffold provides a distinct steric and electronic environment compared to widely used benzylic alcohol substrates, making it valuable for probing lipase stereosensing mechanisms and expanding biocatalytic substrate scope [4].

Hydrogen Storage Research Using Bifunctional LOHC Systems

Source 1-cyclohexylethanol (racemic acceptable for this application) as the hydrogen-rich component in the 1-cyclohexylethanol/acetophenone liquid organic hydrogen carrier (LOHC) system. This biobased, bifunctional pair has been validated by DFT modeling and catalyst screening for reversible hydrogenation-dehydrogenation cycling [5]. Unlike aromatic LOHCs that may undergo ring hydrogenation side reactions, the cyclohexyl framework of 1-cyclohexylethanol is already fully saturated, potentially offering simplified cycling behavior. Commercial catalysts are available for both forward (hydrogenation) and reverse (dehydrogenation) reactions [5].

Chiral Building Block Requiring Defined Cyclohexyl Steric Environment

Select (1R)-1-cyclohexylethan-1-ol over aromatic analogs (e.g., (R)-1-phenylethanol) or other cycloalkyl alcohols (e.g., 1-cyclopentylethanol) when the cyclohexyl group's specific steric profile and conformational flexibility are required. Self-assembly studies demonstrate that 1-cyclohexylethanol forms more extensive O–H···O hydrogen-bonded networks than 1-phenylethanol due to the absence of competing O–H···π interactions [6]. This differential behavior is critical for applications in supramolecular chemistry, crystal engineering, or chiral recognition where hydrogen-bonding architecture governs function. The cyclohexyl ring also provides greater steric bulk than cyclopentyl or cyclopropyl analogs, enabling tunable steric effects in asymmetric induction [1].

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